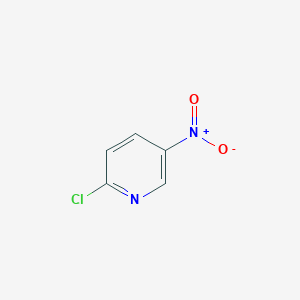

2-Chloro-5-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4468. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-chloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZVFQBTJPBRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Record name | 2-chloro-5-nitropyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196525 | |

| Record name | Pyridine, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4548-45-2 | |

| Record name | 2-Chloro-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4548-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004548452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 2-chloro-5-nitropyridine?

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic compound widely utilized as a key intermediate in the synthesis of a diverse range of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a pyridine (B92270) ring substituted with both a chloro and a nitro group, imparts a unique reactivity profile that is of significant interest to organic chemists. The electron-deficient nature of the pyridine ring, further enhanced by the strongly electron-withdrawing nitro group, activates the chlorine atom for nucleophilic substitution, making it a versatile building block for constructing more complex molecules.[3] This document provides a comprehensive overview of the chemical properties, reactivity, synthesis, and spectral data of this compound.

General and Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] It is generally stable under recommended storage conditions, though it is incompatible with strong oxidizing agents.[4] The compound is largely insoluble in water but shows solubility in organic solvents such as hot methanol, dichloromethane, chloroform, and N,N-dimethylformamide (DMF).[1][4][5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClN₂O₂ | [2][7] |

| Molecular Weight | 158.54 g/mol | [2][7] |

| CAS Number | 4548-45-2 | [2][7] |

| Appearance | White to light yellow crystalline powder/solid | [1][2][8] |

| Melting Point | 105-108 °C | [1][6][9] |

| Boiling Point | 256.6 °C (Predicted) at 760 mmHg | [1][6][10] |

| Density | ~1.5 - 1.66 g/cm³ (Estimate) | [6][11] |

| Solubility | Insoluble in water; Soluble in hot methanol, DCM, Chloroform, DMF | [1][4][5][6] |

| Flash Point | 109.0 - 127.8 °C | [5][11] |

| LogP (o/w) | 1.29 - 2.2 | [7][11] |

| Vapor Pressure | 0.02 mmHg at 25°C | [6] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by its electronic structure. The pyridine nitrogen and the nitro group at the 5-position are both strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring.[3] This electronic pull makes the chlorine atom at the 2-position an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[3] This is the primary pathway for its functionalization, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates to synthesize a wide array of derivatives.[3]

The SₙAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex intermediate.

References

- 1. This compound | 4548-45-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound: Properties, Uses, Safety Data & Supplier China | High Quality CAS 4547-24-4 [pipzine-chem.com]

- 6. 2-Chloro-5-Nitro Pyridine [chembk.com]

- 7. This compound | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 4548-45-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Pi Chemicals System - PI-23540 this compound (4548-45-2) [internal.pipharm.com]

- 10. This compound Cas: 4548-45-2 - ENAO Chemical Co., Ltd [enaochem.com]

- 11. This compound | CAS#:4548-45-2 | Chemsrc [chemsrc.com]

Technical Guide: Physical Constants of 2-chloro-5-nitropyridine (CAS: 4548-45-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical constants of 2-chloro-5-nitropyridine, a versatile intermediate compound widely used in the synthesis of pharmaceuticals and agrochemicals.[1] The information is presented to support research and development activities, offering readily accessible data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound is an off-white to light yellow crystalline solid.[1][2] It serves as a crucial building block in the development of various biologically active molecules, including anti-inflammatory, antimicrobial, and anti-cancer agents.[1]

| Property | Value | Source(s) |

| CAS Number | 4548-45-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][3][4][5][6][7][8] |

| Molecular Weight | 158.54 g/mol | [1][3][4][5][6][8] |

| Appearance | Off-white to light yellow crystalline solid; may also appear as a white to orange to green powder/crystal. | [1][2][5][9] |

| Melting Point | 105-108 °C (lit.) | [2][5][6][10][11] |

| 106 °C | [3][4] | |

| 107.0-111.0 °C | [9] | |

| 100-110 °C | [1] | |

| Boiling Point | 256.6 °C at 760 mmHg | [3] |

| 256.6 ± 20.0 °C (Predicted) | [2][4][10] | |

| Density | 1.5 ± 0.1 g/cm³ | [4][12] |

| 1.6616 (Rough Estimate) | [2][10] | |

| Solubility | Insoluble in water. Soluble in hot methanol (B129727). | [2][10][13] |

| Flash Point | 109.0 ± 21.8 °C | [4] |

| 158 °C | [10] | |

| LogP (Octanol/Water Partition Coefficient) | 1.29 / 2.2 (XLogP3) | [4][8] |

| Vapor Pressure | 0.02 mmHg at 25°C | [10] |

Experimental Protocols for Physical Constant Determination

While specific experimental reports for this compound are not publicly detailed, the following standard methodologies are applicable for determining the physical constants of crystalline organic solids of this nature.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[2][5] The capillary method is a widely accepted and standard procedure, referenced in pharmacopeias like the USP.[3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[2]

-

Glass capillary tubes (closed at one end, typically 0.8-1.2 mm internal diameter)[3][4]

-

Thermometer (calibrated) or digital temperature probe[4]

-

Sample of this compound, finely powdered and dried[3]

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into the closed end of a capillary tube to a height of 2-4 mm.[3][12] This is achieved by tapping the open end of the tube into the sample and then tapping the closed end on a hard surface to compact the material.[6]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[2]

-

Approximate Determination: A rapid heating run is often performed first to determine an approximate melting range.[2][5] A fresh sample is required for the accurate determination.[11]

-

Accurate Determination: The apparatus is heated rapidly to a temperature about 5-10°C below the expected melting point.[3][11] The heating rate is then reduced to a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.[2][12]

-

Observation and Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed (onset of melting) to the temperature at which the entire solid has turned into a clear liquid (completion of melting).[2][11] A pure substance typically exhibits a sharp melting range of 0.5-2°C.[2][6]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Thiele Tube Method)

For determining the boiling point of a substance available in small quantities, the Thiele tube or a similar microscale method is effective.[8]

Apparatus:

-

Thiele tube or similar heating bath (e.g., aluminum block)[7][10]

-

High-boiling point liquid (e.g., mineral oil, silicone oil)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Setup: A few milliliters of the liquid sample (if the solid is melted or dissolved in a high-boiling solvent) are placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[7][10]

-

Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube's heating liquid.[14]

-

Heating: The side arm of the Thiele tube is heated gently and slowly.[10] The liquid in the bath should be stirred or allowed to circulate to ensure uniform temperature distribution.[14]

-

Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[8]

Solubility Determination (Qualitative)

This protocol determines the solubility of the compound in various solvents, which can indicate polarity and the presence of certain functional groups.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Spatula

-

Vortex mixer (optional)

-

Solvents (e.g., deionized water, methanol, ethanol, diethyl ether)

Procedure:

-

Sample Addition: Place approximately 25 mg of this compound into a small test tube.[15]

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water) to the test tube in small portions.[15]

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds.[15][16] Consistent and thorough mixing is crucial.

-

Observation: Observe the mixture. The compound is considered "soluble" if it dissolves completely. It is "insoluble" if it remains undissolved.[17] If a significant portion dissolves, it may be classified as "partially soluble."

-

Systematic Testing: This process is repeated with different solvents. For this compound, tests in water and hot methanol are particularly relevant based on available data.[2][10]

References

- 1. scribd.com [scribd.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. thinksrs.com [thinksrs.com]

- 4. uspbpep.com [uspbpep.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chm.uri.edu [chm.uri.edu]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. saltise.ca [saltise.ca]

- 17. chem.ws [chem.ws]

An In-depth Technical Guide to 2-Chloro-5-Nitropyridine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-nitropyridine, a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and characterization. A significant focus is placed on its role as a precursor to the antimalarial drug pyronaridine (B1678541), with an elucidation of the drug's mechanism of action. This guide is intended to be a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Molecular Structure and Formula

This compound is a substituted pyridine (B92270) ring with a chlorine atom at the 2-position and a nitro group at the 5-position.

Molecular Formula: C₅H₃ClN₂O₂[1]

IUPAC Name: this compound[1]

CAS Number: 4548-45-2[1]

Canonical SMILES: C1=CC(=NC=C1--INVALID-LINK--[O-])Cl[1]

Molecular Weight: 158.54 g/mol [1]

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 105-108 °C | [2] |

| Boiling Point | 267.3±20.0 °C at 760 mmHg | N/A |

| Density | 1.5±0.1 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in hot methanol, dichloromethane, chloroform (B151607), and DMF. | [2] |

| LogP | 2.2 | [1] |

Synthesis of this compound

This compound is a crucial intermediate for the synthesis of various biologically active molecules, most notably the antimalarial drug pyronaridine. A common synthetic route involves the chlorination of 2-hydroxy-5-nitropyridine (B147068).

Caption: A common synthetic route to this compound.

Experimental Protocol for Synthesis

The following protocol is a representative example of the synthesis of this compound from 2-amino-5-nitropyridine, which is obtained from the nitration of 2-aminopyridine.[4]

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

-

This step typically involves the use of a nitrating mixture, such as a combination of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to favor the formation of the 5-nitro isomer.

Step 2: Hydrolysis of 2-Amino-5-nitropyridine to 2-Hydroxy-5-nitropyridine

-

The 2-amino-5-nitropyridine is hydrolyzed under acidic conditions to yield 2-hydroxy-5-nitropyridine.

Step 3: Chlorination of 2-Hydroxy-5-nitropyridine to this compound

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine 2-hydroxy-5-nitropyridine with a chlorinating agent such as a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[4]

-

Heat the reaction mixture, for example, to 100-105°C, and maintain this temperature for several hours to ensure the completion of the reaction.[4]

-

After the reaction is complete, cool the mixture and carefully quench it with ice water.

-

Neutralize the solution with a base, such as sodium hydroxide, to a pH of 8-9.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the three protons on the pyridine ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chloro and nitro groups.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the pyridine ring.

Typical Experimental Conditions for ¹H NMR:

-

Instrument: Bruker AC-300 or equivalent.[1]

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Standard: Tetramethylsilane (TMS) as an internal standard.

-

Frequency: 300 MHz or higher.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for this compound include:

-

C-Cl stretch: Typically observed in the fingerprint region.

-

N-O stretches (nitro group): Strong asymmetric and symmetric stretching bands are expected.

-

C=N and C=C stretches (pyridine ring): A series of bands characteristic of the aromatic ring.

Typical Experimental Conditions for FT-IR:

-

Technique: KBr wafer or Attenuated Total Reflectance (ATR).[1]

-

Instrument: A standard FT-IR spectrometer.

-

Range: Typically 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI): This technique will show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of Cl, NO₂, or other neutral fragments.

Typical Experimental Conditions for GC-MS:

-

Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., HITACHI M-80).[1]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Carrier Gas: Helium.

Biological Significance and Applications

This compound is a key building block in the synthesis of numerous biologically active compounds, including fungicides, plant growth regulators, and pharmaceuticals.[4] Its most notable application is in the production of the antimalarial drug pyronaridine .

Role in the Synthesis of Pyronaridine

Pyronaridine is a potent antimalarial agent effective against drug-resistant strains of Plasmodium falciparum.[6] The synthesis of pyronaridine involves the reaction of this compound with other precursors to build the final complex molecular structure.

Mechanism of Action of Pyronaridine

The antimalarial activity of pyronaridine, a derivative of this compound, is multifaceted. Its primary mechanisms of action against the Plasmodium parasite are:

-

Inhibition of Hemozoin Formation: During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Pyronaridine inhibits this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.[6][7][8]

-

DNA Intercalation and Topoisomerase II Inhibition: Pyronaridine can intercalate into the parasite's DNA, disrupting DNA replication and transcription. It also acts as an inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication, leading to DNA damage and cell death.[6][9]

Caption: Mechanism of action of the antimalarial drug pyronaridine.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined molecular structure and reactivity make it a valuable precursor for the synthesis of complex, biologically active molecules. The detailed understanding of its properties and synthetic routes, as outlined in this guide, is essential for researchers and scientists working on the development of new drugs and other chemical entities. The successful use of this compound in the synthesis of the potent antimalarial drug pyronaridine highlights its importance in addressing global health challenges.

References

- 1. This compound | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS#:4548-45-2 | Chemsrc [chemsrc.com]

- 4. Synthesis of this compound and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]

- 5. stxavierstn.edu.in [stxavierstn.edu.in]

- 6. Pyronaridine: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Pyronaridine Phosphate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyronaridine: An update of its pharmacological activities and mechanisms of action: Full Paper PDF & Summary | Bohrium [bohrium.com]

2-chloro-5-nitropyridine melting point and solubility in organic solvents

An In-depth Technical Guide to 2-Chloro-5-nitropyridine: Physical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physical properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It includes its melting point and solubility in organic solvents, along with detailed experimental protocols for their determination.

Core Physical Properties of this compound

This compound is an off-white to light yellow crystalline solid.[1][2] Its molecular structure and properties make it a versatile building block in organic synthesis, particularly in the development of anti-inflammatory, antimicrobial, and anti-cancer agents.[1]

Melting Point

The melting point of a compound is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[3][4] Impurities tend to lower and broaden the melting range.[3][5] The reported melting point for this compound varies slightly across different suppliers, which may be attributed to differences in purity.

Table 1: Reported Melting Point of this compound

| Melting Point Range (°C) | Purity | Source |

| 107.0 - 111.0 | >99.0% (GC) | TCI |

| 105 - 108 | 99% | Sigma-Aldrich[6] |

| 105 - 108 | 98.0% | Pi Chemicals[7] |

| 100 - 110 | ≥ 98% (GC) | Chem-Impex[1] |

| 106 | 95+% | ENAO Chemical[8] |

Solubility

The solubility of this compound is a key consideration for its use in chemical reactions, purification, and formulation. Following the "like dissolves like" principle, its polarity, which is influenced by the chloro and nitro groups on the pyridine (B92270) ring, dictates its solubility in various solvents. It is generally described as being insoluble in water but soluble in certain organic solvents.[2][9][10]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Water | Insoluble | [2][9][10] |

| Hot Methanol | Soluble | [2] |

| Ether | Soluble | [9] |

Experimental Protocols

The following sections provide detailed methodologies for determining the melting point and solubility of this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus or a Thiele tube.[3][4]

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

-

Heating medium (mineral oil or silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a clean, dry surface.[3] Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample should be 1-2 mm high.[5][11]

-

Apparatus Setup:

-

Melting Point Apparatus: Insert the capillary tube into the sample holder of the apparatus. Place the thermometer in its designated well.[3]

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[4][5] Suspend the assembly in the Thiele tube filled with heating oil.

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown or approximate melting point, a rapid heating rate can be used initially.[3]

-

Once the approximate melting point is known, prepare a new sample and heat rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]

-

-

Data Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[11]

-

The melting point is reported as the range T1 - T2. For accurate results, repeat the determination at least twice with fresh samples.[3]

-

Safety Precautions:

-

Always wear safety goggles.[12]

-

The melting point apparatus and Thiele tube can reach high temperatures; handle with care to avoid burns.[12]

-

Handle this compound with care, avoiding skin and eye contact.

Protocol 2: Qualitative Solubility Determination

This protocol outlines a systematic approach to determine the solubility of this compound in various organic solvents.

Materials:

-

This compound sample

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)

-

Test tubes and a test tube rack

-

Spatula or weighing balance

-

Vortex mixer or stirring rod

-

Graduated cylinders or pipettes

Procedure:

-

Sample Preparation: Place a small, measured amount (e.g., 25 mg) of this compound into a clean, dry test tube.[13]

-

Solvent Addition: Add a specific volume (e.g., 0.75 mL) of the chosen organic solvent to the test tube in small portions.[13]

-

Mixing: After each addition, stir the mixture vigorously for at least 60 seconds using a vortex mixer or stirring rod to facilitate dissolution.[14]

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.[14]

-

-

Systematic Testing: Repeat the procedure for each selected organic solvent, using a fresh, clean test tube for each test. This allows for a comparative analysis of solubility across a range of solvent polarities.

-

Data Recording: Record the results (soluble, partially soluble, or insoluble) for each solvent in a structured table.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Qualitative Solubility Testing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4548-45-2 [chemicalbook.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 2-クロロ-5-ニトロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. internal.pipharm.com [internal.pipharm.com]

- 8. This compound Cas: 4548-45-2 - ENAO Chemical Co., Ltd [enaochem.com]

- 9. CN102040554A - Method for preparing this compound - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-5-Nitropyridine for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-5-nitropyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the interplay between the pyridine (B92270) nitrogen, a chloro leaving group, and a strong electron-withdrawing nitro group, render it a highly reactive and versatile substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of this compound under typical laboratory conditions, offering detailed experimental protocols and insights relevant to its application in drug discovery and development.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe and effective handling in a laboratory setting. This compound is a white to light yellow crystalline solid at room temperature and is sparingly soluble in water but shows good solubility in many common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 158.54 g/mol | [1] |

| Melting Point | 105-108 °C | |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Insoluble in water; soluble in hot methanol (B129727), dichloromethane (B109758), chloroform, and DMF. | [2][3] |

| CAS Number | 4548-45-2 | [1] |

Table 2: Safety and Hazard Information for this compound

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Warning (Harmful if swallowed) | P264, P270, P301+P312, P501 |

| Skin Corrosion/Irritation | Warning (Causes skin irritation) | P264, P280, P302+P352, P332+P313, P362 |

| Eye Damage/Irritation | Warning (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity | Warning (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405 |

Note: Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Stability Profile

Under standard laboratory storage conditions (cool, dry, and well-ventilated), this compound is a stable compound. However, its reactivity profile indicates certain instabilities that are crucial to consider during experimental design.

-

Hydrolytic Stability: The compound is susceptible to hydrolysis, particularly under basic conditions. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic attack by water or hydroxide (B78521) ions, leading to the formation of 2-hydroxy-5-nitropyridine (B147068). This reaction is generally slow at neutral pH but is accelerated in the presence of strong bases. In some cases, strong bases can even induce ring-opening reactions.[4]

-

Photostability: There is limited specific data on the photostability of this compound. However, nitroaromatic compounds can be light-sensitive. It is advisable to store the compound protected from light to prevent potential photodegradation.

-

Compatibility: this compound is incompatible with strong oxidizing agents.[5] Care should be taken to avoid contact with such reagents to prevent vigorous and potentially hazardous reactions.

Chemical Reactivity and Key Transformations

The predominant reaction of this compound is nucleophilic aromatic substitution (SNAr) . The chlorine atom at the 2-position is activated towards displacement by the electron-withdrawing effects of both the ring nitrogen and the nitro group at the 5-position. This high reactivity makes it an excellent substrate for the introduction of a wide range of nucleophiles.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Reactions with Amine Nucleophiles

The reaction with amines is one of the most common and synthetically useful transformations of this compound, leading to the formation of 2-amino-5-nitropyridine (B18323) derivatives.

Table 3: Reaction of this compound with Various Amines

| Nucleophile | Product | Solvent System | Base | Temperature (°C) | Yield (%) | Reference(s) |

| Primary Amine | 2-(Alkyl/Arylamino)-5-nitropyridine | Isopropanol (B130326)/Water (1:1) | - | 80 | Not specified | [6] |

| Amine | 2-(Alkyl/Arylamino)-5-nitropyridine | Anhydrous Ethanol | Triethylamine | Reflux | Not specified | [6] |

| N-phenylpiperazine | 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine | Not specified | Not specified | Not specified | Not specified | [7] |

Reactions with Oxygen Nucleophiles

Alkoxides, such as sodium methoxide (B1231860), readily displace the chloride to form 2-alkoxy-5-nitropyridines.

Table 4: Reaction of this compound with Sodium Methoxide

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Sodium Methoxide | 2-Methoxy-5-nitropyridine | Methanol | Reflux (70) | 3 | 98 | [8] |

| Sodium Methoxide | 2-Methoxy-5-nitropyridine | Methanol | Reflux | 1.5 | 94.33 | [9] |

Other Nucleophilic Substitutions

The versatility of this compound extends to reactions with other nucleophiles, although detailed protocols are less commonly reported in general literature. The principles of SNAr apply, and reaction conditions can be adapted for thiols, azides, and other nucleophilic species.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 2-aminopyridine.

Caption: Synthetic workflow for the preparation of this compound.

Protocol for Chlorination of 2-Hydroxy-5-nitropyridine:

-

To a 500 ml four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add phosphorus oxychloride (50 g), 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mole), and phosphorus pentachloride (25.0 g, 0.12 mole).[2]

-

Stir the mixture and heat to 100-105 °C for 5 hours.[2]

-

After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.[2]

-

Slowly pour the residue into 120 g of ice water with vigorous stirring.[2]

-

Neutralize the aqueous solution to a pH of 8-9 using a 40 wt% aqueous sodium hydroxide solution.[2]

-

Extract the aqueous layer with dichloromethane (3 x 60 g).[2]

-

Combine the organic phases, wash with saturated brine (20 g), and dry over anhydrous sodium sulfate (B86663) (2.0 g).[2]

-

Remove the dichloromethane by distillation and dry the residue to obtain this compound.[2]

-

Expected Yield: 95.3%[2]

-

Nucleophilic Aromatic Substitution with an Amine

Protocol for Reaction with a Primary Amine:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of isopropanol and water to a concentration of approximately 0.2 M.[6]

-

Add the primary amine (1.0 equivalent) to the solution at room temperature with stirring.[6]

-

Heat the reaction mixture to 80 °C and maintain for 2 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the mixture with ethyl acetate (B1210297) (2 x 25 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Nucleophilic Aromatic Substitution with an Alkoxide

Protocol for Reaction with Sodium Methoxide:

-

In a reactor, add methanol (79.25 g) and, while stirring, add this compound (15.85 g, 0.1 mol).[9]

-

Slowly add sodium methoxide (6.48 g, 0.12 mol).[9]

-

Heat the mixture to reflux and maintain for 1 hour.[9]

-

After cooling, remove the methanol under reduced pressure.[9]

-

Add ice water to the residue to precipitate the product.[9]

-

Filter the light brown needle-like crystals, wash with ice water, and dry to obtain 2-methoxy-5-nitropyridine.[9]

-

Expected Yield: 96.49%[9]

-

Applications in Drug Development

This compound is a key starting material for the synthesis of several important therapeutic agents. Its reactivity allows for the construction of complex molecular architectures found in modern pharmaceuticals.

Synthesis of Pyronaridine (B1678541) (Antimalarial)

Pyronaridine is an antimalarial drug whose synthesis can involve intermediates derived from this compound.[2][10] The mechanism of action of pyronaridine involves the inhibition of hemozoin formation in the malaria parasite, leading to the accumulation of toxic heme.[7][11][12] It is also known to intercalate with DNA and inhibit topoisomerase II.[7]

Caption: Mechanism of action of the antimalarial drug Pyronaridine.

Synthesis of Sorafenib (Anticancer)

Sorafenib (Nexavar) is a multi-kinase inhibitor used in the treatment of certain types of cancer.[13] While not a direct product, derivatives of this compound can be utilized in its multi-step synthesis.[14] Sorafenib works by inhibiting both tumor cell proliferation and angiogenesis.[15][16] It targets the RAF/MEK/ERK signaling pathway within cancer cells and also inhibits receptor tyrosine kinases like VEGFR and PDGFR in the tumor vasculature.[6][15]

Caption: Dual mechanism of action of the anticancer drug Sorafenib.

Synthesis of Sonidegib (Anticancer)

Sonidegib (Odomzo) is an inhibitor of the Hedgehog signaling pathway used to treat basal cell carcinoma.[17][18] The synthesis of Sonidegib utilizes this compound as a key starting material.[19][20] It functions by binding to and inhibiting the Smoothened (SMO) protein, which is a critical component of the Hedgehog signaling pathway.[3][21]

Caption: Mechanism of action of the anticancer drug Sonidegib in the Hedgehog signaling pathway.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists in the pharmaceutical and agrochemical sectors. Its high reactivity, primarily driven by the SNAr mechanism, allows for the efficient introduction of diverse functionalities. A comprehensive understanding of its stability and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. The successful application of this versatile building block in the synthesis of life-saving drugs underscores its continued importance in the field of medicinal chemistry.

References

- 1. This compound | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyronaridine: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. Pyronaridine: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KR100975895B1 - Preparation method of pyronaridine and intermediates therefor - Google Patents [patents.google.com]

- 9. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 10. Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. What is the mechanism of Pyronaridine Phosphate? [synapse.patsnap.com]

- 13. Sorafenib - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dermnetnz.org [dermnetnz.org]

- 19. WO2017096998A1 - Preparation method for sonidegib - Google Patents [patents.google.com]

- 20. medkoo.com [medkoo.com]

- 21. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]

The Ascending Trajectory of 2-Chloro-5-nitropyridine Derivatives in Drug Discovery: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Among these, compounds derived from 2-chloro-5-nitropyridine have emerged as a class of significant interest, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of this compound have shown considerable potential as anticancer agents, primarily through the inhibition of critical cellular processes such as tubulin polymerization and the activity of protein kinases.

Tubulin Polymerization Inhibition

A significant mechanism of action for several anticancer this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for mitotic spindle formation, and their disruption leads to cell cycle arrest and apoptosis.

A general workflow for evaluating the in vitro cytotoxicity of these compounds is depicted below.

Caption: Workflow for in vitro cytotoxicity assessment of this compound derivatives.

The signaling pathway leading to apoptosis due to tubulin polymerization inhibition is illustrated in the following diagram.

Caption: Apoptosis induction via tubulin polymerization inhibition.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Thiourea Derivative 5a | DU 145 (Prostate) | Not specified | [1] |

| PC-3 (Prostate) | Not specified | [1] | |

| LNCaP (Prostate) | Not specified | [1] | |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [2][3] |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [2][3] |

| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [4] |

| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | [4] |

| Pyrimidodiazepine 16c | Various (NCI-60 panel) | Potent cytotoxicity | [5] |

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of this compound have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Mechanism of Action

The precise mechanisms of antimicrobial action are varied and can involve the inhibition of essential enzymes or disruption of cell wall synthesis. For instance, some pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine (B88870) have shown promising antibacterial activity.[6]

The general workflow for assessing antimicrobial activity is outlined below.

Caption: Workflow for antimicrobial susceptibility testing.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. The following table summarizes the MIC values for selected derivatives.

| Compound Class/ID | Microorganism | MIC (µg/mL) | Reference |

| Pyridoxazinone Derivatives | Enterococcus faecalis | 7.8 - 15.6 | [6] |

| Acinetobacter baumannii | 31.25 - 125 | [6] | |

| Candida albicans | 62.5 | [6] | |

| Candida glabrata | 62.5 | [6] | |

| Candida tropicalis | 62.5 | [6] | |

| Pyridazinone Derivative 7 | S. aureus (MRSA) | 7.8 µM | [7] |

| P. aeruginosa | 7.8 µM | [7] | |

| A. baumannii | 7.8 µM | [7] | |

| Pyridazinone Derivative 13 | A. baumannii | 3.74 µM | [7] |

| P. aeruginosa | 7.48 µM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. This section provides an overview of key experimental protocols.

Synthesis of this compound Derivatives

A general synthetic route to obtain this compound involves the chlorination of 2-hydroxy-5-nitropyridine.[1][8][9]

Example Protocol: Synthesis of this compound [1]

-

To a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 Mol) of phosphorus pentachloride.

-

Stir and react the mixture at 100-105°C for 5 hours.

-

Recover the phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the remainder into 120 grams of ice water and stir thoroughly.

-

Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide (B78521) solution.

-

Separate the layers and extract the aqueous layer three times with 60 g of dichloromethane (B109758) each time.

-

Combine the organic phases, wash with 20 g of saturated brine, and dry with 2.0 g of anhydrous sodium sulfate.

-

Distill to recover the dichloromethane and dry to obtain this compound.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability.[2][10]

Protocol Outline [11]

-

Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[11]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for the desired time (e.g., 48 or 72 hours).[11]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.[11]

-

Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures a compound's ability to inhibit the polymerization of tubulin into microtubules.[12][13][14][15]

Protocol Outline (Fluorescence-based) [13]

-

Reagent Preparation: Prepare a master mix on ice containing tubulin, a general tubulin buffer, GTP, and a fluorescent reporter (e.g., DAPI).[13]

-

Compound Addition: Add serial dilutions of the test compound to a pre-warmed 96-well plate.[13]

-

Initiation of Polymerization: Initiate the reaction by adding the cold tubulin master mix to each well.[13]

-

Fluorescence Monitoring: Immediately measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm) at 37°C at regular intervals.[13][15]

-

Data Analysis: Plot the fluorescence intensity over time to observe the polymerization kinetics and calculate the IC50 value for inhibition.[13]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[16]

Protocol Outline [16]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[16]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[16]

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate.[16]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in the ongoing quest for novel therapeutic agents. Their demonstrated efficacy against cancer and microbial pathogens, coupled with well-defined synthetic pathways, makes them attractive candidates for further investigation and development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this important class of compounds. Continued structure-activity relationship studies and in vivo evaluations are warranted to optimize their pharmacological profiles and advance them toward clinical applications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. CN109456257B - Preparation method of high-yield this compound - Google Patents [patents.google.com]

- 9. CN102040554A - Method for preparing this compound - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tubulin polymerization assay [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

The Synthetic Chemist's Guide to 2-Chloro-5-nitropyridine: Reactivity and Application

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-nitropyridine is a pivotal heterocyclic building block in modern organic synthesis, prized for its versatile reactivity that enables the construction of complex molecular architectures. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical development, where it serves as a key intermediate for a multitude of target structures. This technical guide provides an in-depth analysis of the core reactivity of this compound, with a focus on Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers with a comprehensive understanding and practical framework for utilizing this important synthetic intermediate.

Introduction: Structural Features and Electronic Profile

This compound is a pyridine (B92270) ring substituted with a chloro group at the 2-position and a nitro group at the 5-position. The convergence of these functionalities creates a unique electronic landscape that dictates its chemical behavior.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the aromaticity and electron density of the ring compared to benzene. This effect is most pronounced at the α (2, 6) and γ (4) positions.

-

Chloro Group: As an electronegative halogen, the chlorine atom further withdraws electron density via an inductive effect. More importantly, it serves as an excellent leaving group in substitution reactions.

-

Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group through both inductive and resonance effects. It strongly deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic attack.

The combined electron-withdrawing nature of the ring nitrogen and the nitro group renders the carbon atom at the 2-position highly electrophilic and susceptible to attack by a wide range of nucleophiles. This predictable reactivity is the cornerstone of its synthetic utility.[1]

Key Reaction Pathways

The reactivity of this compound is dominated by two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most characteristic transformation of this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing groups are crucial for stabilizing this intermediate, thereby facilitating the reaction.

Caption: General mechanism for the SNAr reaction of this compound.

A wide array of nucleophiles can be employed to displace the chloride, opening pathways to diverse molecular scaffolds.

The following table summarizes the reaction of various nucleophiles with 5-nitropyridine-2-sulfonic acid, a close analogue and precursor, to form 2-substituted-5-nitropyridines. These reactions highlight the high efficiency of SNAr on this activated system.

| Nucleophile (Reagent) | Product | Yield (%) |

| Methanol (MeONa/MeOH) | 2-Methoxy-5-nitropyridine | 95 |

| Ethanol (B145695) (EtONa/EtOH) | 2-Ethoxy-5-nitropyridine | 97 |

| Isopropanol (i-PrONa/i-PrOH) | 2-Isopropoxy-5-nitropyridine | 65 |

| Ammonia (B1221849) (aq. NH₃) | 2-Amino-5-nitropyridine (B18323) | 92 |

| Butylamine | 2-Butylamino-5-nitropyridine | 76 |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 |

| Benzylamine | 2-Benzylamino-5-nitropyridine | 77 |

Data sourced from reactions on 5-nitropyridine-2-sulfonic acid, which demonstrate the high susceptibility of the C-2 position to nucleophilic attack.

This protocol details the displacement of the chloro group with an amine.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMSO.

-

Addition of Nucleophile: Add an excess of the amine nucleophile (e.g., a solution of ammonia in water or an alcohol, or a primary/secondary amine, typically 2-3 eq).

-

Reaction Conditions: Heat the mixture with stirring. Reaction temperature and time will vary depending on the nucleophile's reactivity (e.g., 60-100 °C for several hours).

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure 2-amino-5-nitropyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is highly effective, palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for forming carbon-carbon and carbon-nitrogen bonds, often under milder conditions and with broader substrate scopes.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the aryl chloride with an organoboron species, typically a boronic acid or ester. This reaction is fundamental for the synthesis of biaryl and heteroaryl-aryl structures.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The following table presents representative conditions for the Suzuki coupling of various chloro-heterocycles, which are applicable to this compound.

| Aryl Chloride | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 6-Chloroindole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 97 |

| 3-Chloroindazole | 5-Indoleboronic acid | Pd-SPhos Precat. | K₃PO₄ | Dioxane/H₂O | 100 | 80 |

| 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O/Toluene (B28343) | 100 | 95 |

Data sourced from reactions on analogous substrates, demonstrating typical conditions and high yields.[2][3]

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq).

-

Catalyst System: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine (B1218219) ligand (e.g., XPhos or SPhos, 2-10 mol%) in a small amount of the reaction solvent.

-

Solvent and Assembly: Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen). Add the anhydrous, degassed solvent (e.g., dioxane, toluene, often with water as a co-solvent). Add the pre-mixed catalyst solution via syringe.

-

Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

For the formation of C-N bonds, particularly with less nucleophilic amines or where SNAr reactions may be sluggish, the Buchwald-Hartwig amination is an indispensable tool. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the phosphine ligand if not using a precatalyst (e.g., Xantphos, RuPhos), and a strong base (e.g., NaOtBu or LiHMDS, 1.5 eq).

-

Addition of Reagents: Add this compound (1.0 eq), the amine (1.2 eq), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring.

-

Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. After completion, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Synthesis of this compound

Several synthetic routes to this compound have been established. A common and reliable laboratory-scale method involves the chlorination of 2-hydroxy-5-nitropyridine (B147068), which itself can be synthesized from 2-aminopyridine.

Caption: Common synthetic workflow for this compound from 2-aminopyridine.

Quantitative Data for Synthesis

| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1. Nitration | 2-Aminopyridine | H₂SO₄, fuming HNO₃ | 55-65 | 11 | ~86 |

| 2. Hydrolysis | 2-Amino-5-nitropyridine | NaNO₂, HCl (aq) | 0-5 | 0.75 | ~81 |

| 3. Chlorination | 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 100-105 | 5 | ~95 |

Yields are representative and can vary based on specific reaction scale and conditions.[4][5][6]

Experimental Protocol: Chlorination of 2-Hydroxy-5-nitropyridine

-

Reaction Setup: In a four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, carefully add phosphorus oxychloride (POCl₃, ~3.5 eq).

-

Addition of Reagents: To the stirred POCl₃, add 2-hydroxy-5-nitropyridine (1.0 eq) followed by the portion-wise addition of phosphorus pentachloride (PCl₅, ~1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 100-105 °C and maintain for 5 hours.

-

Work-up: Cool the reaction mixture. Recover the excess POCl₃ by distillation under reduced pressure. Slowly and carefully pour the cooled residue into a beaker containing crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture to a pH of 8-9 using a 40 wt% aqueous sodium hydroxide (B78521) solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (B109758) (3x).

-

Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation to yield this compound as a solid. The product typically has high purity (>99%) and can be used without further purification.[6]

Conclusion

This compound is a highly activated and versatile electrophile in organic synthesis. Its reactivity is dominated by the facile displacement of the C-2 chloro substituent via Nucleophilic Aromatic Substitution, providing efficient access to a broad range of 2-substituted pyridine derivatives. Furthermore, its participation in modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, significantly expands its synthetic potential, enabling the construction of complex biaryl and arylamine structures. The reliable and high-yielding synthetic routes to this compound, coupled with its predictable reactivity, solidify its role as a cornerstone intermediate for researchers in drug discovery and materials science. This guide provides the fundamental knowledge and practical protocols to effectively harness the synthetic power of this valuable building block.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN102040554A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

2-Chloro-5-nitropyridine: A Comprehensive Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-nitropyridine is a pivotal chemical intermediate, widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic and structural features, characterized by an electron-deficient pyridine (B92270) ring bearing a reactive chlorine atom and a versatile nitro group, make it a valuable building block for the construction of a diverse array of heterocyclic compounds. This technical guide provides an in-depth analysis of the core features of this compound, including its physicochemical properties, synthesis methodologies, key chemical reactions, and significant applications in drug discovery and development, with a special focus on its role in the synthesis of the multi-kinase inhibitor, Sorafenib.

Physicochemical and Spectral Data

This compound is a white to light yellow crystalline solid under standard conditions.[1][2] A comprehensive summary of its physical and chemical properties is presented in Table 1. This data is crucial for its handling, storage, and for the design of synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₃ClN₂O₂ | [3][4] |

| Molecular Weight | 158.54 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder/solid | [1][2][3] |

| Melting Point | 105-111 °C | [2][3][5][6] |

| Boiling Point | 287.7 °C at 760 mmHg | [1] |

| Density | 1.534 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, dichloromethane, chloroform, and N,N-dimethylformamide (DMF) | [1][2] |

| Flash Point | 127.8 °C | [1] |

| CAS Number | 4548-45-2 | [3][4] |

Spectral data is essential for the identification and characterization of this compound. Key spectral information is summarized in Table 2.

Table 2: Spectral Data for this compound

| Spectral Data Type | Key Features | References |

| ¹H NMR | Spectrum available | [7] |

| ¹³C NMR | Spectrum available | [7] |

| Mass Spectrometry (GC-MS) | Major peaks at m/z 158, 112, 85, 76, 50 | [4] |

| Infrared (IR) Spectroscopy | Spectrum available | [7][8] |

| FT-IR and FT-Raman | Spectra have been recorded and analyzed | [9] |

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily starting from 2-aminopyridine (B139424) or 2-hydroxypyridine (B17775) derivatives.

Synthesis from 2-Aminopyridine

A common pathway involves the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine, followed by a Sandmeyer-type reaction to replace the amino group with a chlorine atom.[10]

Caption: Synthesis of this compound from 2-aminopyridine.

Synthesis from 2-Hydroxy-5-nitropyridine (B147068)

Another prevalent method is the chlorination of 2-hydroxy-5-nitropyridine using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[5][11]

References

- 1. This compound: Properties, Uses, Safety Data & Supplier China | High Quality CAS 4547-24-4 [pipzine-chem.com]

- 2. This compound | 4548-45-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN109456257B - Preparation method of high-yield this compound - Google Patents [patents.google.com]

- 6. This compound 99 4548-45-2 [sigmaaldrich.com]

- 7. This compound(4548-45-2) 1H NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Electron-Withdrawing Effects on the 2-Chloro-5-Nitropyridine Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects on the 2-chloro-5-nitropyridine ring, a crucial scaffold in medicinal chemistry and organic synthesis. The strategic placement of the chloro and nitro substituents dramatically influences the electronic properties and reactivity of the pyridine (B92270) ring, making it a versatile building block for the development of novel therapeutics and other functional molecules.[1] This document details the quantitative impact of these substituents on the molecule's properties, provides detailed experimental protocols for its key reactions, and visualizes the underlying chemical processes.

Quantitative Analysis of Electron-Withdrawing Effects

The electron-deficient nature of the pyridine ring is significantly enhanced by the presence of the 2-chloro and 5-nitro substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which depletes electron density primarily at the ortho (2- and 6-) and para (4-) positions. The addition of a chlorine atom at the 2-position and a powerful electron-withdrawing nitro group at the 5-position further intensifies this effect, profoundly impacting the molecule's reactivity, basicity, and spectroscopic characteristics.

Hammett Substituent Constants

Hammett constants (σ) quantify the electronic effect of substituents on an aromatic ring. The constants for the 2-chloro and 5-nitro groups in a pyridine context highlight their strong electron-withdrawing nature.

| Substituent | Position | Hammett Constant (σ) | Reference |

| 2-Chloro | ortho | σp = 0.23 | [2] |

| 5-Nitro | meta | σm = 0.71 | [2] |

| 5-Nitro | para (relative to N) | σp = 0.78 | [2] |

Note: The Hammett constants for substituents on a pyridine ring can vary depending on the specific reaction and conditions. The values presented are representative for demonstrating the electron-withdrawing strength.

Acidity Constant (pKa)

Spectroscopic Data

The electron-withdrawing effects are also evident in the spectroscopic properties of this compound.

| Spectroscopic Data | Value | Reference |

| ¹H NMR (CDCl₃, ppm) | δ 9.1 (d, J=2.7 Hz, 1H, H-6), 8.4 (dd, J=8.9, 2.7 Hz, 1H, H-4), 7.5 (d, J=8.9 Hz, 1H, H-3) | Inferred from similar structures |

| ¹³C NMR (CDCl₃, ppm) | δ 152.0, 145.0, 141.0, 135.0, 124.0 | Inferred from similar structures |

| IR (cm⁻¹) | ν(NO₂) asym: ~1530, ν(NO₂) sym: ~1350, ν(C-Cl): ~750 | [3] |

| UV-Vis (in Methanol) | λmax ≈ 265 nm | [3] |

Reactivity and Key Transformations: Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron deficiency at the carbon atoms of the pyridine ring, particularly at the 2- and 6-positions, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position serves as an excellent leaving group in these reactions. The nitro group at the 5-position, being para to the reaction center, plays a crucial role in stabilizing the negatively charged intermediate, the Meisenheimer complex, through resonance.[1]

This high reactivity makes this compound a valuable precursor for introducing a wide array of functional groups, including amines, alkoxides, and thiolates, which is a common strategy in drug discovery.[1]

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following sections provide detailed methodologies for the nucleophilic aromatic substitution of this compound with various nucleophiles.

Reaction with Amine Nucleophiles

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine, benzylamine)

-

Triethylamine (B128534) (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Ethanol (B145695) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in ethanol or DMF.

-

Add the amine (1.1 eq) and triethylamine (1.2 eq) or potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (for ethanol) or 80-100 °C (for DMF) and stir for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If ethanol is used as a solvent, remove it under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.